Hexyl-cyclopropane

Description

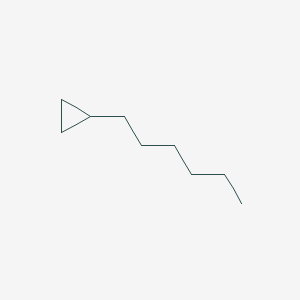

Structure

3D Structure

Properties

CAS No. |

4468-61-5 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

hexylcyclopropane |

InChI |

InChI=1S/C9H18/c1-2-3-4-5-6-9-7-8-9/h9H,2-8H2,1H3 |

InChI Key |

AOJZSYZUFZULLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hexyl Cyclopropane and Its Derivatives

Carbene and Carbenoid-Mediated Cyclopropanation

The addition of a carbene or a carbenoid species to an alkene is a primary and versatile method for creating a cyclopropane (B1198618) ring. masterorganicchemistry.comchemrxiv.org For the synthesis of hexyl-cyclopropane, this typically involves the reaction of a carbene equivalent with 1-octene (B94956).

Simmons-Smith Reaction and Its Variants for Alkene Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgchemistrylearner.com This reaction is valued for its reliability and stereospecificity, where the configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.orgslideshare.net The reaction proceeds via a concerted mechanism, where the methylene (B1212753) group is delivered to the double bond from the same face. chemistrylearner.comorganicchemistrytutor.com

The reaction of 1-octene with the Simmons-Smith reagent yields this compound. acs.org The process involves the in-situ formation of the carbenoid, which then reacts with the alkene. organicchemistrytutor.comorgosolver.com

Key Features of the Simmons-Smith Reaction:

Stereospecificity: The reaction is a syn-addition, meaning the stereochemistry of the alkene is retained in the product. wikipedia.orgfiveable.me

Reagent: Typically involves diiodomethane and a zinc-copper couple. numberanalytics.com

Mechanism: A concerted, cheletropic reaction. wikipedia.org

Several modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and broaden its scope. The Furukawa modification employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can lead to faster and more reproducible reactions, particularly for substrates like vinyl ethers and carbohydrates. wikipedia.org Another significant advancement is the Charette modification , which utilizes a pre-formed, often more stable, zinc carbenoid species. The Shi modification introduced the use of trifluoroacetic acid with diethylzinc and diiodomethane, creating a more nucleophilic zinc carbenoid capable of reacting with electron-deficient alkenes. wikipedia.org

| Reaction Variant | Key Reagents | Primary Advantage |

|---|---|---|

| Classic Simmons-Smith | CH₂I₂ / Zn(Cu) | Reliable and stereospecific for many alkenes. wikipedia.orgchemistrylearner.com |

| Furukawa Modification | CH₂I₂ / Et₂Zn | Increased reactivity and reproducibility. wikipedia.org |

| Shi Modification | CH₂I₂ / Et₂Zn / CF₃COOH | Effective for electron-deficient alkenes. wikipedia.org |

Diazo Compound and Metal-Catalyzed Approaches (e.g., Rhodium, Ruthenium, Copper)

Metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a powerful method for cyclopropanation. wikipedia.orgchemrxiv.org Catalysts based on rhodium, ruthenium, and copper are commonly employed to generate a metal carbene intermediate, which then transfers the carbene moiety to the alkene. cas.cznih.govunimi.it

For the synthesis of this compound derivatives, a diazo compound like ethyl diazoacetate can be reacted with 1-octene in the presence of a suitable metal catalyst. The choice of metal and its ligand framework is crucial as it influences the yield, diastereoselectivity, and enantioselectivity of the reaction. nih.govrsc.orgresearchgate.net

Rhodium Catalysts: Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective for the cyclopropanation of a wide range of alkenes with diazoacetates. cas.cz

Ruthenium Catalysts: Ruthenium porphyrin complexes have been shown to be active catalysts for the cyclopropanation of styrenes and other alkenes with ethyl diazoacetate, often with good diastereoselectivity. nih.govrsc.org Kinetic studies with 1-hexene (B165129) have been performed using ruthenium-phenyloxazoline catalysts.

Copper Catalysts: Copper-based catalysts, such as those with bis(oxazoline) ligands, are well-known for their ability to effect asymmetric cyclopropanation. nih.govresearchgate.net Copper(I) triflate (CuOTf) has shown high efficacy in the cyclopropanation of alkenes like 1-hexene with silyl-substituted diazo esters. cas.cz

| Metal Catalyst | Typical Precursor | Notable Features |

|---|---|---|

| Rhodium | Rh₂(OAc)₄ | High efficiency for various alkenes. cas.cz |

| Ruthenium | Ruthenium Porphyrins, Ru-Pheox | Good diastereoselectivity; applicable to intramolecular reactions. nih.gov |

| Copper | Cu(I) with chiral ligands (e.g., bisoxazolines) | Excellent for asymmetric cyclopropanation. nih.govresearchgate.net |

Free Carbene and Dihalocarbene Additions

While often less controlled than metal-carbenoid methods, the addition of free carbenes to alkenes can also form cyclopropanes. masterorganicchemistry.com Methylene (:CH₂), the simplest carbene, can be generated by the photolysis or thermolysis of diazomethane (B1218177) (CH₂N₂). masterorganicchemistry.comorgoreview.com Its reaction with an alkene like 1-octene is generally stereospecific but can be accompanied by side reactions. masterorganicchemistry.com

Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), are more stable than methylene and are useful for synthesizing gem-dihalocyclopropanes. wikipedia.orgacsgcipr.org These are typically generated by the α-elimination of a hydrogen halide from a haloform (e.g., chloroform, bromoform) using a strong base. masterorganicchemistry.comorgoreview.com The resulting dihalocyclopropane can be a versatile intermediate for further transformations. The addition of dihalocarbenes to alkenes is also stereospecific. orgoreview.com

Ylide-Based Cyclopropanation Strategies (e.g., Corey–Chaykovsky Reaction)

The Corey–Chaykovsky reaction provides an alternative route to cyclopropanes, particularly from α,β-unsaturated carbonyl compounds. organic-chemistry.orgwikipedia.org This reaction involves a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide. organic-chemistry.org When an α,β-unsaturated ketone, ester, or nitrile is treated with a sulfoxonium ylide, a conjugate addition occurs, followed by an intramolecular nucleophilic displacement to form the cyclopropane ring. organic-chemistry.orgorganicchemistrytutor.com

To synthesize a this compound derivative using this method, one would start with an appropriate α,β-unsaturated carbonyl compound where the β-substituent is a hexyl group or a precursor. The reaction with the sulfur ylide would then generate the corresponding cyclopropyl (B3062369) ketone or ester. While this method is powerful for activated alkenes, its application to non-activated alkenes like 1-octene is less common, though recent developments have explored direct cyclopropanation of non-conjugated alkenes. acs.orgresearchgate.net

Intramolecular Cyclization Pathways for Alkyl-Cyclopropane Ring Formation

Intramolecular reactions offer a powerful strategy for constructing cyclopropane rings, often with high stereocontrol. rsc.org These methods involve forming the three-membered ring by creating a C-C bond within a single molecule.

One common approach is the intramolecular Sₙ2 reaction of a γ-halo compound bearing a carbanion-stabilizing group. rsc.org Under basic conditions, a proton is removed to generate a nucleophilic carbon, which then displaces the halide from the γ-position to close the ring.

Another pathway involves radical cyclization. rsc.orgnih.gov For instance, a radical can be generated on a carbon atom, which then adds to a double bond in a 1,3-fashion to form the cyclopropane ring. beilstein-journals.org Metal-hydride hydrogen atom transfer (MHAT) reactions can initiate such radical cyclizations. rsc.org A process involving the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by reduction and intramolecular substitution, has also been described for constructing cyclopropanes. organic-chemistry.org

Michael-Initiated Ring Closure (MIRC) Reactions for Cyclopropane Synthesis

The Michael-Initiated Ring Closure (MIRC) reaction is a versatile and widely used method for synthesizing cyclopropanes, particularly those bearing electron-withdrawing groups. rsc.orgchemrxiv.orgrsc.org The process begins with the Michael addition of a nucleophile to an electrophilic alkene (Michael acceptor) that also contains a leaving group at the γ-position. tandfonline.com The resulting intermediate carbanion then undergoes an intramolecular Sₙ2 reaction, displacing the leaving group to form the cyclopropane ring. tandfonline.com

There are two main types of MIRC reactions. rsc.org In Type I, a nucleophile adds to a substrate containing both the alkene and the leaving group. A wide variety of nucleophiles, including enolates, thiolates, and cyanides, can be used. rsc.org For the synthesis of a this compound derivative, one could envision a Michael acceptor containing a hexyl group and a γ-leaving group, which then reacts with a suitable nucleophile. The reaction is known for its ability to create highly substituted and functionalized cyclopropanes under mild conditions. tandfonline.comnih.gov

Chiral Auxiliaries and Substrate Control in MIRC

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for cyclopropane formation, involving the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. unl.ptchemrxiv.orgrsc.org Stereoselectivity in these reactions can be achieved through the use of chiral substrates or by attaching chiral auxiliaries to either the Michael acceptor or the nucleophile. rsc.orgrsc.org

The use of chiral auxiliaries attached to the Michael acceptor has been a successful strategy. These auxiliaries create a chiral environment that directs the incoming nucleophile to one face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenters. Similarly, chiral auxiliaries on the nucleophile can effectively control the stereochemical outcome of the reaction. rsc.org Common chiral auxiliaries include Evans oxazolidinones and aminosulfoxonium ylides. rsc.org

Substrate control relies on the inherent chirality of the starting material to influence the stereochemical course of the MIRC reaction. For instance, in the cyclopropanation of chiral acyclic allylic alcohols, the stereochemistry of the allylic ether or alcohol group can direct the diastereoselectivity of the cyclopropanation. unl.pt This approach has been effectively used in the synthesis of complex molecules where existing stereocenters guide the formation of new ones. unl.pt The diastereoselectivity is often dependent on the reaction conditions, such as the choice of solvent and the nature of the base used. unl.ptunl.pt

Table 1: Examples of Substrate-Controlled Diastereoselective Cyclopropanation

| Substrate Type | Reagent | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|

| (E)-Allylic Alcohol | EtZnCH₂I | >200:1 with (Z)-olefins, <2:1 with (E)-olefins | unl.pt |

| Macrocyclic (E)-Allylic Alcohol | Simmons-Smith | Complete diastereocontrol | unl.pt |

Organocatalytic MIRC Approaches

In recent years, organocatalysis has emerged as a powerful tool for enantioselective MIRC reactions. rsc.orgsciforum.net Chiral organocatalysts, such as prolinol derivatives and cinchona alkaloids, can activate the substrates and control the stereochemistry of the reaction, leading to the formation of chiral cyclopropanes with high enantioselectivity. rsc.orgrsc.orgsciforum.net

Prolinol-derived organocatalysts are particularly effective in the MIRC cyclopropanation of α,β-unsaturated aldehydes with compounds like bromomalonates. rsc.orgorganic-chemistry.org The catalyst forms an iminium ion with the enal, which then undergoes a Michael addition with the nucleophile. rsc.org The subsequent intramolecular alkylation yields the cyclopropane product with high diastereo- and enantioselectivity. organic-chemistry.orgrsc.org The use of a base, such as 2,6-lutidine, is often crucial for the success of these reactions. organic-chemistry.org

Cinchona alkaloid-derived phase-transfer catalysts have also been successfully employed in the asymmetric MIRC reaction of substrates like 4-nitro-5-styrylisoxazoles with 2-bromomalonate esters, affording highly substituted cyclopropanes in excellent yields and enantiomeric excesses. rsc.org These catalysts operate under phase-transfer conditions, facilitating the reaction between the organic substrate and an inorganic base.

Table 2: Organocatalytic MIRC Cyclopropanation

| Catalyst Type | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Diphenylprolinol TMS ether | α,β-Unsaturated aldehydes + Bromomalonates | High | 90-98% | organic-chemistry.org |

| Cinchona alkaloid derivative | 4-Nitro-5-styrylisoxazoles + 2-Bromomalonate esters | up to 99% | Good to excellent | rsc.org |

Metal-Catalyzed Cross-Coupling Reactions for Cyclopropyl Moiety Introduction

Transition-metal-catalyzed cross-coupling reactions provide a direct and powerful method for installing a cyclopropyl group onto various molecular scaffolds. researchgate.net These reactions typically involve the coupling of a cyclopropyl organometallic reagent with an organic halide or triflate.

The cross-coupling of cyclopropyl Grignard reagents (cyclopropylmagnesium halides) with alkyl or aryl halides is a widely used method for forming carbon-carbon bonds to a cyclopropane ring. researchgate.netorganic-chemistry.org

Cobalt-Catalyzed Coupling: A notable advancement is the cobalt-catalyzed cross-coupling of cyclopropylmagnesium bromide with a broad range of primary and secondary alkyl iodides. acs.orgacs.org This method is advantageous due to the low cost of the cobalt catalyst and its high chemoselectivity. acs.orgresearchgate.net The reaction is also diastereoconvergent, meaning that a mixture of diastereomers of the starting material can lead to a single diastereomer of the product. acs.org This suggests the involvement of radical intermediates. acs.org

Palladium-Catalyzed Coupling: Palladium catalysts are also effective for this transformation. The palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides or triflates can be significantly improved by the addition of substoichiometric amounts of zinc bromide. organic-chemistry.org This additive is thought to "soften" the Grignard reagent, leading to higher yields and better functional group tolerance. organic-chemistry.org Slow addition of the Grignard reagent is often key to preventing side reactions. organic-chemistry.org

Table 3: Metal-Catalyzed Cross-Coupling with Cyclopropyl Grignard Reagents

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| Co(acac)₂ / TMEDA | Alkyl iodides | Inexpensive, chemoselective, diastereoconvergent | acs.orgacs.org |

Bismuth-based catalysis has emerged as a novel approach for cyclopropane synthesis. Low-valent bismuth complexes can catalyze the cyclopropanation of alkenes. organic-chemistry.org A recent development involves a bismuth-photocatalyzed reductive coupling of alkyl diiodides and olefins. nih.govacs.org This process involves several unique steps, including the oxidative addition of a Bi(I) complex to the diiodoalkane, light-induced homolysis of the Bi(III)-carbon bond, radical ring-closing, and reduction of Bi(III) back to Bi(I). nih.govacs.org

Another strategy involves the palladium-catalyzed cross-coupling of tricyclopropylbismuth (B1255716) with aryl and heterocyclic halides and triflates. This method is tolerant of numerous functional groups and does not require anhydrous conditions, making it a practical synthetic tool. organic-chemistry.org

Grignard Reagent Coupling with Halides

Hydrogen-Borrowing Catalysis in Cyclopropane Formation

Hydrogen-borrowing (HB) catalysis is a sustainable and atom-economical method for forming C-C bonds. digitellinc.com This process involves the temporary "borrowing" of hydrogen from a substrate (typically an alcohol) by a transition metal catalyst to form a reactive intermediate (an aldehyde or ketone), which then reacts with another component. The catalyst then returns the hydrogen to an intermediate in the catalytic cycle. digitellinc.comacs.org

A novel strategy for synthesizing α-cyclopropyl ketones utilizes HB catalysis. digitellinc.comacs.org The reaction proceeds via the alkylation of a hindered ketone with an alcohol that contains a leaving group. acs.org The metal catalyst oxidizes the alcohol to an aldehyde, which then undergoes an aldol (B89426) condensation with the ketone. The resulting intermediate, which now contains a leaving group, undergoes an intramolecular cyclization to form the cyclopropane ring. acs.org This method can be applied in two complementary ways, with the leaving group positioned on either the ketone or the alcohol substrate. acs.org Iridium complexes are often used as catalysts in these transformations. x-mol.netresearchgate.netresearchgate.net

Continuous Flow Synthesis of Cyclopropane Scaffolds

Continuous flow chemistry offers several advantages for the synthesis of cyclopropane derivatives, including improved safety, scalability, and process control, which are particularly important for industrial-scale production. google.com This technology allows for the controlled generation and reaction of potentially hazardous intermediates, such as diazo compounds, which are often used in cyclopropanation reactions. google.comvapourtec.com

In a continuous flow process, starting materials are continuously fed into a reactor, and the product is continuously withdrawn, maintaining a steady state. google.com This approach has been applied to the synthesis of cyclopropane derivatives from olefins and diazo compounds, where the diazo compound is generated and consumed in a continuous manner. google.com

More recently, a two-step continuous flow synthesis of 1,1-cyclopropane aminoketones has been developed. vapourtec.comrsc.org The first step involves the photocyclization of 1,2-diketones to form 2-hydroxycyclobutanones. These intermediates then undergo a tandem condensation and ring-contraction reaction with amines in the second step to yield the desired cyclopropane products. vapourtec.comrsc.org This flow-based method has demonstrated significantly higher productivity compared to batch processes. vapourtec.com Another continuous-flow method facilitates the synthesis of arylthio-cyclopropyl carbonyl compounds from 2-hydroxycyclobutanones and aryl thiols using a reusable solid acid catalyst. mdpi.com

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure cyclopropanes is a significant focus in organic chemistry due to the prevalence of the cyclopropane motif in numerous bioactive molecules and natural products. The creation of chiral centers on the cyclopropane ring, particularly for derivatives with unactivated alkyl chains like a hexyl group, presents unique challenges. These challenges stem from the lower reactivity of terminal aliphatic alkenes compared to their styrenyl or conjugated counterparts and the difficulty in controlling stereoselectivity. Research has explored both catalyst-controlled and substrate-controlled methodologies to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of chiral this compound derivatives.

Catalyst-Controlled Asymmetric Cyclopropanation

The direct cyclopropanation of unactivated terminal alkenes, such as 1-octene, is a primary route to this compound derivatives. Success in this area heavily relies on the design of highly effective and selective catalyst systems.

Ruthenium-PNNP Catalyzed Cyclopropanation of 1-Octene

Significant breakthroughs have been achieved using chiral Ruthenium-based catalysts. Specifically, five-coordinate complexes of the type [RuCl(PNNP)]X have proven to be exceptionally effective for the cyclopropanation of 1-octene with ethyl diazoacetate to produce ethyl 2-hexylcyclopropane-1-carboxylate. acs.orgacs.org The performance of the catalyst is highly sensitive to both the electronic properties of the tetradentate PNNP ligand and the nature of the counterion (X).

Research has shown that employing a ligand with electron-withdrawing groups, such as (1S,2S)-N,N′-bis[o-(bis(4-trifluoromethylphenyl)phosphino)benzylidene]cyclohexane-1,2-diamine (a PNNP ligand), in combination with a non-coordinating counterion like hexafluoroantimonate (SbF6-), results in a catalyst with superior activity and stereoselectivity. acs.org This specific catalyst system, [RuCl(PNNP)]SbF6, has achieved unprecedented results for a terminal aliphatic olefin, yielding high cis-diastereoselectivity and excellent enantioselectivity for both the cis and trans isomers of ethyl 2-hexylcyclopropane-1-carboxylate. acs.orgacs.org The catalyst with the SbF6- counterion showed the best stereoselectivity, while catalyst activity increased in the order of [BF4]- < [SbF6]- < [PF6]-. acs.org

| Catalyst System | Yield (%) | cis:trans Ratio | ee (%) cis | ee (%) trans |

|---|---|---|---|---|

| [RuCl(1a)]PF6 | 20 | 60:40 | 64 | - |

| [RuCl(1b)]SbF6 | 66 | 85:15 | 99 | 98 |

Catalyst 1a features a PNNP ligand with phenyl groups on the phosphorus atoms. Catalyst 1b features a PNNP ligand with 4-trifluoromethylphenyl groups on the phosphorus atoms.

Conversely, attempts to cyclopropanate 1-octene with other catalyst systems have been less successful. For instance, chiral Rhenium(I) bipyridine and terpyridine tricarbonyl complexes, while effective for some alkenes, failed to produce any detectable cyclopropane product from 1-octene. psu.edu Similarly, a chiral cobalt(II) porphyrin catalyst showed no conversion for 1-octene under the tested conditions. acgpubs.org These results underscore the challenge and the significance of the highly specialized Ruthenium-PNNP system.

Substrate-Controlled Diastereoselective Synthesis

An alternative to catalyst-controlled enantioselection is the use of substrate-controlled diastereoselective reactions, where chirality is first installed in the substrate and then used to direct the stereochemical outcome of the cyclopropanation.

Aldol–Cyclopropanation–Retro-Aldol Strategy

A novel three-step methodology has been developed for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, including those bearing a hexyl substituent. psu.edursc.org This strategy employs a chiral auxiliary to control the stereochemistry.

Asymmetric Aldol Reaction: The sequence begins with an asymmetric aldol reaction between a chiral N-acyl oxazolidinone and an α,β-unsaturated aldehyde (e.g., (E)-dec-2-enal). This step establishes a temporary β-hydroxyl stereocenter with high diastereoselectivity. psu.edu

Directed Cyclopropanation: The hydroxyl group of the aldol product then directs a subsequent cyclopropanation reaction of the alkene functionality. This substrate-directed reaction proceeds with high diastereoselectivity to form a cyclopropyl-aldol. psu.edu

Retro-Aldol Cleavage: Finally, a retro-aldol reaction cleaves the chiral auxiliary from the cyclopropyl-aldol, revealing the desired enantiopure cyclopropane-carboxaldehyde and allowing the auxiliary to be recovered and recycled. psu.edursc.org

This approach was successfully used to synthesize (1S,2S)-2-hexylcyclopropane-1-carboxaldehyde, a key intermediate in the synthesis of the natural product cascarillic acid. psu.edu The key cyclopropanation step proceeded with high diastereoselectivity, leading to the final product with excellent enantiomeric excess.

| Reactant | Cyclopropanation Product | Yield (%) | Diastereomeric Excess (de %) | Final Product ee (%) |

|---|---|---|---|---|

| syn-aldol of (E)-dec-2-enal | Cyclopropyl-aldol 4h | 95 | >95 | >95 |

The final ee refers to the (1S,2S)-2-hexylcyclopropane-1-carboxaldehyde obtained after the retro-aldol step.

This method demonstrates the power of using temporary stereocenters to control the formation of chiral cyclopropane rings, providing a robust alternative to direct catalytic enantioselective methods, especially for challenging substrates.

Chemical Reactivity and Mechanistic Investigations of Hexyl Cyclopropane

Ring-Opening Reactions of the Cyclopropane (B1198618) Core

The relief of approximately 27 kcal/mol of ring-strain energy is a primary driving force for the reactions of cyclopropanes, leading to the formation of more stable, functionalized products. nih.gov The mode of ring-opening is highly dependent on the nature of the substituents on the cyclopropane ring and the reagents employed. For monosubstituted cyclopropanes like hexyl-cyclopropane, the reaction pathways can be finely tuned.

Nucleophilic Ring Opening Mechanisms

Nucleophilic attack on the cyclopropane ring, particularly when activated by an adjacent electron-withdrawing group, is a common and synthetically useful transformation. thieme-connect.com This process typically involves the cleavage of the C-C bond distal to the activating group, leading to 1,3-difunctionalized products.

The reaction of cyclopropanes with nitrogen-based nucleophiles, or amination, provides a direct route to acyclic amines. While donor-acceptor (D-A) cyclopropanes are more commonly studied, the principles can be extended to activated forms of this compound. thieme-connect.com The mechanism of amination can proceed through two primary pathways: a direct nucleophilic ring-opening followed by cyclization, or the initial formation of an imine followed by a Cloke-Stevens rearrangement. thieme-connect.com In many cases, the former is favored, especially where there is clear evidence of a nucleophilic attack initiating the ring cleavage. thieme-connect.com

For instance, the reaction of a cyclopropane bearing a carbonyl group with a primary amine can lead to the formation of pyrrolines. This transformation is proposed to begin with the nucleophilic attack of the amine on the cyclopropane ring, resulting in an amino ketone intermediate which then undergoes intramolecular cyclization. thieme-connect.com The scope of this reaction has been shown to include various primary amines, with aniline (B41778) derivatives often providing higher yields than aliphatic amines. thieme-connect.com

A general representation of this process is the reaction of 1-acyl-1-nitrocyclopropanes with primary amines, which yields nitropyrrolines. The proposed mechanism involves the initial nucleophilic ring-opening by the amine to form an intermediate amino ketone, which subsequently cyclizes. thieme-connect.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1-Acyl-1-nitrocyclopropane | Primary Amine | Nitropyrroline | thieme-connect.com |

| 1-Acylcyclopropane-1-carbonitrile | Primary Amine | Cyanopyrroline | thieme-connect.com |

| Spiro-activated cyclopropane-1,1-diketone | Primary Amine/Ammonia | Tetrahydroindolone | thieme-connect.com |

The choice of reactants and conditions can significantly influence the reaction outcome. For example, palladium-catalyzed C-N cross-coupling reactions have been extensively used for the amination of various organic halides and can be adapted for functionalized cyclopropane derivatives. acs.org These reactions often employ specialized ligands to facilitate the coupling of primary and secondary alkylamines, overcoming challenges such as diarylation. acs.orgnih.gov

The introduction of sulfur and other chalcogens into organic molecules through the ring-opening of cyclopropanes is a valuable synthetic strategy. Thiolation can be achieved through various mechanisms, including nucleophilic attack by a thiol or a thiolate anion. For instance, the reaction of cyclopropanes with thiols can be promoted to yield 1,3-thiofunctionalized compounds.

In a related process, the dealkenylative thiolation of C(sp³)–C(sp²) bonds can be used to synthesize aryl alkyl sulfides. This involves the cleavage of a carbon-carbon bond to generate an alkyl radical, which is then trapped by an aryl disulfide. researchgate.net While not a direct ring-opening of a simple cyclopropane, the principles of C-C bond cleavage and subsequent functionalization are relevant.

Furthermore, reductive chalcogenation has been demonstrated using disulfides, diselenides, and ditellurides in radical chain reactions. ethernet.edu.et

| Reagent | Product Type | Mechanism | Reference |

| Aryl disulfide | Aryl alkyl sulfide | Radical-mediated C-C cleavage and thiolation | researchgate.net |

| Disulfides, Diselenides, Ditellurides | Reductive chalcogenation products | Radical chain reaction | ethernet.edu.et |

The formation of new carbon-carbon bonds via the ring-opening of cyclopropanes with carbon nucleophiles is a powerful tool for constructing complex molecular skeletons. nih.govacs.org This process often requires the cyclopropane to be activated by an electron-withdrawing group, facilitating a homo-conjugate addition pathway. nih.gov

For instance, cyclopropyl (B3062369) ketones can react with electron-rich arene nucleophiles in the presence of a Brønsted acid and hexafluoroisopropanol (HFIP) as a solvent to yield linear products. nih.gov Mechanistic studies and DFT calculations support a homo-conjugate addition mechanism where the acid assists in the protonation of the carbonyl group, which in turn induces the nucleophilic ring-opening. nih.gov

The scope of carbon nucleophiles is broad and includes organometallic reagents and enolates. acs.org For example, borylated cyclopropanes can undergo reactions with organolithium reagents, leading to the formation of acyclic boronic esters with consecutive stereocenters. acs.org

| Cyclopropane Type | Nucleophile | Product Type | Reference |

| Cyclopropyl ketone | Electron-rich arene | Linear alkylated arene | nih.gov |

| Borylated cyclopropane | Organolithium reagent | Acyclic boronic ester | acs.org |

An organocatalytic enantioselective cascade Michael-alkylation reaction has also been developed for the synthesis of chiral cyclopropanes, which, under certain conditions, can undergo a stereoselective ring-opening to yield α-substituted malonate α,β-unsaturated aldehydes. organic-chemistry.org

Thiolation and Chalcogenation Processes

Electrophilic Ring Opening Mechanisms

Electrophilic attack on the cyclopropane ring provides an alternative pathway for its functionalization. This approach often involves the protonation or coordination of a Lewis acid to the cyclopropane, which behaves like an alkene, followed by the attack of a nucleophile. nih.gov

For arylcyclopropanes, a simple SN1-type ring-opening mechanism is often observed in the presence of a strong acid like triflic acid (TfOH) and a suitable nucleophile. nih.gov The reaction of monosubstituted arylcyclopropanes with arene nucleophiles in the presence of a catalytic amount of Brønsted acid in HFIP yields branched products, consistent with an SN1 pathway. nih.gov

The selenenylation of cyclopropanes with reagents like benzeneselenenyl chloride proceeds via electrophilic ring-opening, leading to regio- and stereoselective formation of 2-(phenylseleno)butanedioates from substituted cyclopropanes. rsc.org The presence of a Lewis acid like TiCl₄ can influence the stereochemistry of the reaction. rsc.org

| Cyclopropane Type | Electrophile/Catalyst | Nucleophile | Product Type | Reference |

| Arylcyclopropane | Brønsted acid/HFIP | Arene | Branched hydroarylation product | nih.gov |

| Ethyl 2,2-dimethoxycyclopropanecarboxylates | Benzeneselenenyl chloride | - | 1-ethyl 4-methyl 2-(phenylseleno)butanedioate | rsc.org |

Radical-Mediated Ring Transformations

Radical reactions offer a distinct set of transformations for the cyclopropane ring, often proceeding under mild conditions with high functional group tolerance. nih.gov These reactions typically involve the formation of a cyclopropylcarbinyl radical, which can undergo rapid ring-opening to form a homoallyl radical.

One common strategy involves the oxidative radical ring-opening/cyclization of cyclopropane derivatives. nih.govbeilstein-journals.org For example, the reaction can be initiated by the addition of a radical to a double bond in a methylenecyclopropane, forming a cyclopropyl-substituted carbon radical which then undergoes ring-opening. nih.gov Similarly, for cyclopropanols, homolytic cleavage of the O-H bond generates an oxygen-centered radical, leading to ring-opening and the formation of an alkyl radical that can be further functionalized. nih.govbeilstein-journals.org

Ring expansion reactions can also occur via the endocyclic cleavage of cyclopropylcarbinyl radicals. koreascience.kr The selective cleavage of an endocyclic bond in the cyclopropane can be influenced by stabilizing groups, such as a carbonyl group, which lower the transition state energy for the ring cleavage. koreascience.kr

Furthermore, photoinduced single electron transfer (SET) from aryl-substituted tertiary cyclopropanols to electron-deficient olefins can trigger the homolytic cleavage of the cyclopropane ring. chemrxiv.org This process generates a β-ketoalkyl radical that can add to the electrophilic double bond of the olefin, leading to distantly functionalized ketones. chemrxiv.org

| Reaction Type | Initiator/Mediator | Intermediate Radical | Final Product | Reference |

| Oxidative ring-opening/cyclization | Various radical initiators | Cyclopropyl-substituted carbon radical | Functionalized cyclic compounds | nih.govbeilstein-journals.org |

| Ring expansion | Tributyltin hydride/AIBN | Cyclopropylcarbinyl radical | 3-Cycloalkenecarboxylates | koreascience.kr |

| Photoinduced ring-opening/addition | UV light/Decatungstate catalyst | β-Ketoalkyl radical | Distantly functionalized ketones | chemrxiv.org |

Hydroarylation and Hydroalkenylation Reactions of Cyclopropanes

Hydroarylation and hydroalkenylation reactions, which involve the addition of an arene or alkene C-H bond across a C-C bond, are powerful methods for carbon-carbon bond formation. For cyclopropanes, these reactions typically proceed via ring-opening. The reactivity of the cyclopropane ring in these transformations is highly dependent on its substitution pattern.

Research has shown that cyclopropanes bearing both an electron-donating group (D) and an electron-accepting group (A), known as D-A cyclopropanes, readily undergo ring-opening reactions. researchgate.netacs.orgacs.org The polarization of the C-C bond between the donor and acceptor substituents facilitates nucleophilic attack or activation by a Lewis acid. acs.orgnih.gov

However, for non-activated cyclopropanes like this compound, which lack these polarizing groups, ring-opening hydroarylation is significantly more challenging. Groundbreaking work has demonstrated that this transformation can be achieved for monosubstituted cyclopropanes using a strong Brønsted acid catalyst, such as triflic acid (TfOH), in the highly polar, non-nucleophilic solvent hexafluoroisopropanol (HFIP). researchgate.net The proposed mechanism involves protonation of the cyclopropane ring to generate a secondary carbocation intermediate, which is then trapped by an electron-rich arene in a Friedel-Crafts-type alkylation.

Similarly, hydroalkenylation reactions involving unactivated cyclopropanes are less common but can be achieved under specific catalytic conditions, often using transition metals like nickel or aluminum chloride to promote the reaction. researchgate.netrsc.org These methods effectively use the cyclopropane as a three-carbon synthon, leading to the formation of new acyclic structures.

| Cyclopropane Substrate | Coupling Partner | Catalyst/Solvent System | Product Type | Reference |

|---|---|---|---|---|

| Monosubstituted Cyclopropane (e.g., this compound) | Electron-rich Arene (e.g., Anisole) | TfOH / HFIP | 1-Aryl-3-hexylpropane | researchgate.net |

| Donor-Acceptor Cyclopropane | Indole | HFIP (catalyst-free) | C3-Alkylated Indole Derivative | researchgate.net |

| Unsaturated Enone with Cyclopropane | (Intramolecular) | AlCl₃ | Bicyclic Enone | researchgate.net |

| Alkenyl Amide | Arylboronic Acid | Ni-catalysis | Markovnikov Hydroarylation Product | rsc.org |

Functionalization and Derivatization of the Hexyl Moiety

Selectively modifying the hexyl chain of this compound without affecting the three-membered ring is a significant synthetic challenge. The high ring strain (approximately 27.5 kcal/mol) of the cyclopropane moiety makes it a kinetically labile functional group susceptible to opening under various reaction conditions, including those typically used for alkane functionalization. rsc.org

Many standard C-H functionalization reactions, particularly those proceeding through radical or highly electrophilic intermediates, would likely lead to a mixture of products resulting from both chain functionalization and ring-opening. For instance, radical halogenation could lead to abstraction of a hydrogen atom from the hexyl chain, but the resulting carbon radical could also induce or be susceptible to pathways that cleave the strained ring.

Despite these challenges, selective functionalization is conceivable under mild and highly specific catalytic conditions. Reactions that avoid the formation of high-energy intermediates or that can differentiate between the sp³ C-H bonds of the alkyl chain and the unique C-C and C-H bonds of the cyclopropane ring are required. nih.gov For example, enzymatic or biomimetic oxidation could potentially offer the required selectivity. However, in the context of traditional organic synthesis, preserving the cyclopropane ring during derivatization of the appended alkyl chain remains a difficult task that often requires carefully chosen reaction conditions or the use of specific directing groups. unl.pt

The cyclopropane ring can exert a notable electronic and steric influence on the reactivity of the adjacent hexyl chain. Electronically, the C-C bonds of the cyclopropane ring have significant p-character, allowing them to engage in conjugation with adjacent π-systems. rsc.org This property can influence the reactivity of the C-H bonds at the α- and β-positions of the hexyl group. The α-methylene group (the CH₂ group directly attached to the ring) may be activated towards certain reactions due to this electronic interaction, behaving somewhat like an allylic or benzylic position.

Conversely, the cyclopropyl group is sterically demanding, which can hinder reactions at the α-position of the hexyl chain. This steric bulk can direct reactions to less hindered positions further down the alkyl chain. The unique stereoelectronic properties of the cyclopropane ring can therefore play a crucial role in directing the regioselectivity and stereoselectivity of any successful functionalization of the hexyl moiety. core.ac.uk

Selective Reactions on the Alkyl Chain in Presence of the Cyclopropane Ring

Rearrangement Reactions Involving the Cyclopropane Ring

Rearrangements are a hallmark of cyclopropane chemistry, driven by the release of ring strain. This compound derivatives can be precursors to more complex cyclic and acyclic structures through these transformations.

The vinylcyclopropane-cyclopentene rearrangement is a thermally or photochemically induced ring expansion that converts a vinylcyclopropane (B126155) into a cyclopentene. wikipedia.org This pericyclic reaction is a powerful tool for constructing five-membered rings. For a substrate like 1-hexyl-2-vinylcyclopropane, heating would induce a rearrangement to form a hexyl-substituted cyclopentene.

The mechanism can proceed through two primary pathways: a concerted quora.comchemistryviews.org sigmatropic shift or a non-concerted pathway involving the homolytic cleavage of a cyclopropane C-C bond to form a diradical intermediate, which then cyclizes to the five-membered ring. wikipedia.org The operative mechanism and the stereochemical outcome are highly dependent on the substitution pattern of the vinylcyclopropane. This rearrangement has been utilized as a key step in the total synthesis of numerous complex natural products. wikipedia.org

| Substrate | Conditions | Product | Reference |

|---|---|---|---|

| 1-Hexyl-2-vinylcyclopropane (Hypothetical) | Heat (Pyrolysis) | 3-Hexylcyclopentene or 4-Hexylcyclopentene | wikipedia.org |

| Racemic gem-difluorinated Vinylcyclopropane | Rh-catalysis | Chiral 2,4-disubstituted Cyclopentenone | chemrxiv.org |

| Dithiane-substituted Vinylcyclopropane | Lower Temperature | Substituted Cyclopentene | wikipedia.org |

The di-π-methane rearrangement is a photochemical reaction of a molecule containing two π-systems (such as vinyl or aryl groups) separated by a single sp³-hybridized carbon atom (the "methane" carbon). iupac.org This reaction transforms a 1,4-diene or an allyl-substituted aromatic compound into a vinyl- or aryl-substituted cyclopropane. chemistryviews.orgiupac.org

This compound itself does not possess the required structural motif (two π-systems) to undergo this rearrangement. However, a derivative such as 1-allyl-1-phenyl-2-hexyl-cyclopropane would be a suitable substrate. Upon photochemical irradiation, this molecule would be expected to rearrange. The mechanism, first described by Zimmerman, typically proceeds through a diradical intermediate formed by bridging between the two π-systems, followed by cyclopropane ring cleavage and subsequent re-formation to yield a new, rearranged vinylcyclopropane. nih.govyoutube.com The reaction is known for its high regioselectivity and stereospecificity, particularly when proceeding through a triplet excited state. researchgate.net

| Hypothetical Substrate | Structural Motif | Reaction Type | Expected Product Class | Reference |

|---|---|---|---|---|

| 1-Allyl-1-phenyl-2-hexyl-cyclopropane | Two π-systems (allyl, phenyl) on one carbon | Photochemical Di-π-Methane Rearrangement | Aryl- and Hexyl-substituted bicyclo[1.1.0]pentane derivative or rearranged cyclopropane | chemistryviews.orgiupac.org |

| Barrelene | 1,4-diene system in a bicyclic structure | Photochemical Di-π-Methane Rearrangement | Semibullvalene | nih.gov |

| Acyclic 1,4-diene | Two alkene moieties separated by a CH₂ group | Photochemical Di-π-Methane Rearrangement | Vinylcyclopropane | youtube.com |

Advanced Spectroscopic and Structural Characterization of Hexyl Cyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For hexyl-cyclopropane, both ¹H and ¹³C NMR, along with advanced 2D techniques, provide a complete picture of its atomic connectivity and spatial arrangement.

Comprehensive ¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Spin-Spin Coupling Effects)

The ¹H NMR spectrum of a substituted cyclopropane (B1198618) is characterized by signals in the upfield region, a direct consequence of the diamagnetic anisotropy generated by the ring current effect of the cyclopropane loop. acs.org In this compound, the protons on the cyclopropyl (B3062369) ring are the most shielded and appear at the highest field.

The substitution of a hexyl group on the cyclopropane ring breaks the molecule's symmetry, making all the cyclopropyl protons chemically non-equivalent (diastereotopic). masterorganicchemistry.com This results in a complex splitting pattern. The single proton on the carbon bearing the hexyl group (C1) is expected to resonate as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the hexyl chain and the four other protons on the cyclopropane ring. The four protons on the unsubstituted C2 and C3 carbons of the ring typically appear as complex multiplets in the range of δ 0.2-0.8 ppm.

The protons of the hexyl chain exhibit more conventional chemical shifts. The methylene group adjacent to the cyclopropyl ring (α-CH₂) appears as a multiplet around δ 1.2-1.4 ppm. The subsequent methylene groups (- (CH₂)₄ -) create a large, overlapping multiplet in the δ 1.2-1.5 ppm region, while the terminal methyl group (-CH₃) appears as a triplet around δ 0.8-0.9 ppm, coupled to the adjacent methylene group.

Spin-spin coupling constants (J-values) are critical for confirming assignments. For cyclopropane rings, typical coupling constants are:

J_gem (geminal coupling between protons on the same carbon): ~ -4 to -9 Hz

J_cis (vicinal coupling between cis protons): ~ 8 to 12 Hz

J_trans (vicinal coupling between trans protons): ~ 5 to 9 Hz chemicalbook.com

The relative magnitudes (J_cis > J_trans) are crucial for stereochemical assignments. chemicalbook.com The coupling between the cyclopropyl proton at C1 and the α-CH₂ protons of the hexyl group would typically be in the range of 6-8 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Cyclopropyl H (on C1) | 0.5 - 1.0 | m | - |

| Cyclopropyl H's (on C2, C3) | 0.2 - 0.8 | m | J_gem, J_cis, J_trans |

| α-CH₂ (Hexyl) | 1.2 - 1.4 | m | ~7 |

| (CH₂)₄ (Hexyl) | 1.2 - 1.5 | m | - |

| CH₃ (Hexyl) | 0.8 - 0.9 | t | ~7 |

Note: This table is based on typical values for alkyl-substituted cyclopropanes. Actual values may vary.

Detailed ¹³C NMR Spectral Analysis (Chemical Shifts, DEPT, HMQC, HSQC)

The ¹³C NMR spectrum provides information on the carbon framework. Similar to ¹H NMR, the cyclopropyl carbons are highly shielded and appear upfield.

C1 (substituted carbon): Expected in the δ 15-25 ppm range.

C2 and C3 (unsubstituted carbons): Expected in the δ 5-15 ppm range. caltech.edu

The carbons of the hexyl chain show predictable shifts:

α-CH₂: δ 30-35 ppm

Interior (CH₂)₄: δ 22-32 ppm

Terminal CH₃: δ ~14 ppm

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) are 2D experiments that correlate directly bonded protons and carbons. An HSQC spectrum of this compound would show cross-peaks connecting each carbon to its attached proton(s), confirming the assignments made in the 1D spectra. For example, the signal for the terminal methyl carbon at ~14 ppm would show a correlation to the proton triplet at ~0.9 ppm.

Table 2: Predicted ¹³C NMR and HSQC Correlation Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | HSQC Correlation (¹H δ, ppm) |

|---|---|---|---|

| Cyclopropyl C1 | 15 - 25 | CH (up) | 0.5 - 1.0 |

| Cyclopropyl C2/C3 | 5 - 15 | CH₂ (down) | 0.2 - 0.8 |

| α-CH₂ (Hexyl) | 30 - 35 | CH₂ (down) | 1.2 - 1.4 |

| (CH₂)₄ (Hexyl) | 22 - 32 | CH₂ (down) | 1.2 - 1.5 |

| CH₃ (Hexyl) | ~14 | CH₃ (up) | 0.8 - 0.9 |

Note: This table is based on typical values for alkyl-substituted cyclopropanes.

Advanced 2D NMR Techniques for Structural Elucidation (COSY, HMBC, NOESY)

Advanced 2D NMR techniques are invaluable for assembling the complete molecular structure by revealing through-bond and through-space correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org In this compound, a COSY spectrum would show cross-peaks between the C1 cyclopropyl proton and the α-CH₂ protons of the hexyl group. It would also reveal the intricate coupling network among all the cyclopropyl protons themselves.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. acs.org It is crucial for connecting different fragments of the molecule. For instance, the terminal methyl protons (δ ~0.9 ppm) would show an HMBC correlation to the adjacent methylene carbon, and the α-CH₂ protons of the hexyl chain would show a correlation to the C1 carbon of the cyclopropane ring, unequivocally linking the alkyl chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.orgarkat-usa.org For a flexible molecule like this compound, NOESY can provide insights into preferred conformations. For example, correlations might be observed between the α-CH₂ protons of the hexyl chain and the cis protons on the C2 and C3 positions of the cyclopropane ring, indicating a spatial proximity in the dominant conformation.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and information about functional groups and conformational isomers.

High-Resolution Infrared Spectroscopy for Conformational Studies

Infrared (IR) spectroscopy is particularly sensitive to polar bonds and is useful for identifying functional groups. While this compound lacks highly polar functional groups, its IR spectrum is still characteristic. Key absorptions include:

C-H stretching (cyclopropyl): The C-H bonds on a cyclopropane ring are unusually strong and absorb at a higher frequency than typical alkane C-H bonds, generally in the 3000-3100 cm⁻¹ region. docbrown.info

C-H stretching (alkyl): The hexyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

CH₂ scissoring/deformation: Bands around 1450-1470 cm⁻¹ are expected for the CH₂ groups. docbrown.info

Cyclopropane ring vibrations: The ring itself has characteristic "breathing" and deformation modes, often appearing in the fingerprint region. A notable band for monosubstituted cyclopropanes often appears near 1020 cm⁻¹. docbrown.infocapes.gov.br

High-resolution IR spectroscopy, particularly in the gas phase or in cryogenic matrices, can be used to study conformational isomers. acs.org The flexible hexyl chain can adopt various orientations (conformers) relative to the cyclopropane ring. Each conformer has a unique set of vibrational frequencies. By analyzing the spectrum at very low temperatures, it may be possible to "freeze out" and identify the distinct spectral signatures of different stable conformers.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Cyclopropyl) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| CH₂ Scissoring | 1450 - 1470 | Medium |

| Cyclopropane Ring Mode | ~1020 | Medium |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to IR spectroscopy. upenn.edu It is sensitive to vibrations that cause a change in the polarizability of the molecule, making it particularly useful for analyzing non-polar, symmetric bonds. s-a-s.org

For this compound, Raman spectroscopy is excellent for observing the C-C bond vibrations within both the hexyl chain and the cyclopropane ring. The symmetric cyclopropane ring breathing mode, which is often weak in the IR spectrum, can be a strong and sharp band in the Raman spectrum, typically appearing around 1200 cm⁻¹. researchgate.net The C-H stretching vibrations will also be present, often with different relative intensities compared to the IR spectrum.

By combining IR and Raman data, a more complete assignment of the fundamental vibrational modes of this compound can be achieved, as some modes may be active in one technique but inactive or weak in the other. spectroscopyonline.com

Table 4: Key Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl & Cyclopropyl) | 2850 - 3100 | Strong |

| CH₂ Twist/Wag | 1250 - 1450 | Medium-Weak |

| Cyclopropane Ring Breathing | ~1200 | Strong |

| C-C Stretch (Alkyl Chain) | 800 - 1100 | Medium |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. The study of this compound and its derivatives by electron ionization (EI) mass spectrometry reveals characteristic fragmentation pathways influenced by the presence of the cyclopropyl ring and the hexyl chain.

The mass spectrum of a related compound, 1-bromo-2-hexylcyclopropane, has been reported, providing insights into the fragmentation of a hexyl-substituted cyclopropane ring. rsc.org More detailed analysis is available for derivatives such as cyclopropaneoctanoic acid 2-hexyl methyl ester and its picolinyl ester. ppm.edu.plresearchgate.net

In the gas phase, the molecular ion of an alkylcyclopropane can undergo several fragmentation reactions. The cyclopropane ring itself is a site of high strain, and its fragmentation can be initiated by ring-opening to form a radical cation that is isomeric with an alkene. researchgate.net Subsequent fragmentations then proceed from this opened-chain intermediate.

For a monosubstituted alkylcyclopropane like this compound, the fragmentation pattern is expected to be a combination of cleavages within the alkyl chain and fragmentation involving the cyclopropyl ring. General principles of alkane fragmentation suggest that cleavage of C-C bonds is common, typically leading to a series of carbocations separated by 14 Da (the mass of a CH₂ group). msu.edu Therefore, ions corresponding to the loss of methyl, ethyl, propyl, butyl, and pentyl radicals from the hexyl chain are anticipated.

The presence of the cyclopropane ring introduces specific fragmentation pathways. The molecular ion of cyclopropane itself is relatively stable and often observed as a strong peak. msu.edu A characteristic fragmentation of the cyclopropane ring involves the loss of a hydrogen atom to form a stable allyl cation (m/z 41). msu.edu Another common fragmentation pathway for cycloalkanes is the loss of ethylene (B1197577) (C₂H₄). youtube.com

Based on these principles and data from related compounds, the expected fragmentation pattern of this compound would include:

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

Alkyl Chain Fragmentation: A series of peaks resulting from the cleavage of the hexyl chain, such as [M-CH₃]⁺, [M-C₂H₅]⁺, [M-C₃H₇]⁺, [M-C₄H₉]⁺, and [M-C₅H₁₁]⁺. The most stable carbocations, typically secondary or those stabilized by the cyclopropyl group, are expected to be more abundant.

Cyclopropane Ring Fragmentation: Peaks characteristic of the cyclopropane moiety, including a prominent peak at m/z 41 due to the formation of the allyl cation.

Combined Fragmentation: Ions resulting from the fragmentation of both the ring and the alkyl chain.

The analysis of cyclopropaneoctanoic acid 2-hexyl picolinyl ester reveals specific ions that are indicative of the cyclopropane ring's position within a longer chain. ppm.edu.pl This highlights the utility of derivatization in pinpointing structural features via mass spectrometry.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 126 | [C₉H₁₈]⁺ | Molecular Ion (M⁺) |

| 111 | [C₈H₁₅]⁺ | Loss of CH₃ radical from the hexyl chain |

| 97 | [C₇H₁₃]⁺ | Loss of C₂H₅ radical from the hexyl chain |

| 83 | [C₆H₁₁]⁺ | Loss of C₃H₇ radical from the hexyl chain |

| 69 | [C₅H₉]⁺ | Loss of C₄H₉ radical from the hexyl chain |

| 55 | [C₄H₇]⁺ | Loss of C₅H₁₁ radical from the hexyl chain |

| 41 | [C₃H₅]⁺ | Formation of allyl cation from cyclopropane ring |

This table is predictive and based on general fragmentation principles of alkylcyclopropanes.

X-ray Crystallography of this compound Derivatives (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. However, obtaining single crystals of sufficient quality for X-ray diffraction analysis can be challenging, particularly for non-polar, flexible molecules like this compound which may not crystallize readily.

A search of the available scientific literature did not yield any published X-ray crystal structures for this compound or its simple, non-functionalized derivatives. While the crystal structures of numerous complex cyclopropane derivatives have been determined, these often contain polar functional groups, aromatic rings, or are part of larger, more rigid molecular frameworks that facilitate crystallization. researchgate.netacs.orgrsc.orgdicp.ac.cniupac.org For instance, X-ray structures have been reported for cyclopropane-fused N-heterocycles, acs.org nitrile-substituted cyclopropanes, rsc.org and various natural products containing the cyclopropane motif. mdpi.comunl.pt

The structural information from these more complex derivatives confirms the expected geometry of the cyclopropane ring, with C-C-C bond angles close to 60 degrees, indicative of significant ring strain. unl.pt In the absence of direct crystallographic data for this compound, its solid-state structure remains unelucidated. Future studies involving the synthesis and crystallization of suitable derivatives could provide this valuable structural information.

Computational and Theoretical Investigations of Hexyl Cyclopropane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of hexyl-cyclopropane. The cyclopropane (B1198618) ring's three-membered carbon structure inherently leads to significant angle strain, with bond angles of 60° deviating substantially from the ideal 109.5° for sp³ hybridized carbons. wiley.comlibretexts.orglibretexts.org This strain profoundly influences the molecule's bonding characteristics.

Theoretical models like the Coulson-Moffitt and Walsh models are often used to describe the bonding in cyclopropane. The Coulson-Moffitt model suggests that the carbon orbitals in the ring have increased p-character in the C-C bonds, leading to the concept of "bent" or "banana" bonds that are intermediate between sigma and pi bonds. wiley.comutexas.edu This unique bonding arrangement results in shorter C-C and C-H bonds compared to acyclic alkanes like ethane. wiley.com The hexyl group, being a saturated alkyl chain, primarily contributes to the molecule's hydrophobicity. vulcanchem.com

Table 1: Comparison of Bond Properties

| Bond Type | Typical Alkane | Cyclopropane |

|---|---|---|

| C-C Bond Length | ~1.54 Å | ~1.51 Å |

| C-H Bond Length | ~1.09 Å | ~1.08 Å |

This table provides a generalized comparison. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Studies on Conformational Energetics and Rotational Barriers of the Hexyl Group

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational landscape of flexible molecules like this compound. nih.govnih.gov The rotation of the hexyl group around its bond to the cyclopropane ring is subject to specific energy barriers. These barriers arise from steric interactions between the hydrogen atoms of the hexyl chain and the cyclopropane ring.

DFT calculations can map the potential energy surface associated with the rotation of the C-C bond connecting the hexyl group to the cyclopropane ring. This allows for the identification of the most stable (lowest energy) conformations and the transition states between them. The energy difference between the stable conformers and the transition states represents the rotational barrier. For substituted cyclopropyl (B3062369) systems, these barriers can be on the order of several kcal/mol. cdnsciencepub.comcdnsciencepub.com For instance, studies on related cyclopropylmethyl cations have estimated rotational barriers to be around 14 kcal/mol. cdnsciencepub.com

The conformational preference is often for a "bisected" conformation, where the C-C-C plane of the cyclopropyl group is perpendicular to the plane defined by the first C-C bond of the hexyl group and the adjacent ring carbon. This arrangement minimizes steric hindrance.

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry plays a crucial role in understanding the reaction mechanisms involving this compound. By calculating the energies and structures of reactants, products, and, most importantly, transition states, chemists can map out the lowest energy pathway for a chemical reaction. acs.orgresearchgate.net

A key reaction of cyclopropanes is ring-opening, which is driven by the relief of ring strain. utexas.edu Transition state calculations using methods like DFT can elucidate the intricate electronic and structural rearrangements that occur during this process. For example, in reactions involving metal catalysts, calculations can model the interaction of the metal with the cyclopropane ring and identify the key intermediates and transition states leading to the final product. researchgate.netacs.org These calculations have shown that such reactions can be stepwise, involving the formation of intermediates. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical methods are excellent for studying specific conformations, molecular dynamics (MD) simulations are employed to explore the full conformational space of flexible molecules over time. researchgate.netbiorxiv.org MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. collectionscanada.gc.cauq.edu.au

For this compound, MD simulations can reveal how the hexyl chain folds and moves in relation to the rigid cyclopropane ring. mdpi.com These simulations are particularly useful for understanding how the molecule might behave in different environments, such as in solution. By simulating the molecule over nanoseconds or even microseconds, researchers can observe the transitions between different low-energy conformations and understand the flexibility of the hexyl group. biorxiv.org This exploration of the conformational landscape is crucial for understanding how the molecule might interact with other molecules or biological targets. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. researchgate.net One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. mdpi.com Due to the unique electronic structure of the cyclopropane ring, the protons and carbons of the ring exhibit characteristic upfield chemical shifts in ¹H and ¹³C NMR spectra compared to other cycloalkanes. wiley.com For example, the ¹H NMR chemical shift of cyclopropane itself is around 0.22 ppm, significantly shielded compared to cyclohexane (B81311) at 1.43 ppm. wiley.com

Quantum chemical calculations can predict these chemical shifts with a high degree of accuracy. mdpi.com Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated to help assign experimental spectral features to specific molecular motions. libretexts.org Mass spectrometry fragmentation patterns can also be rationalized through computational analysis of the stability of potential fragment ions. msu.edu

Table 2: Predicted Spectroscopic Data for Cyclopropane

| Spectrum | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C NMR | Ring Carbons | ~ -2.8 wiley.com |

These values are for the parent cyclopropane and serve as a reference. The hexyl substituent would cause shifts in these values.

Strain Energy Analysis of the Cyclopropane Ring in this compound Systems

The high reactivity of the cyclopropane ring is largely attributed to its significant ring strain, which is a combination of angle strain and torsional strain. libretexts.orgutexas.edumasterorganicchemistry.com The C-C-C bond angles are compressed to 60° from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. libretexts.orglibretexts.org Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, resulting in torsional strain. utexas.edulibretexts.org

The total strain energy of cyclopropane is estimated to be around 27-28 kcal/mol. utexas.edumasterorganicchemistry.comlibretexts.org This stored energy makes the C-C bonds of the ring weaker (around 65 kcal/mol) than typical C-C single bonds (80-85 kcal/mol) and susceptible to ring-opening reactions. masterorganicchemistry.com Computational methods can quantify this strain energy by comparing the calculated energy of this compound with a strain-free reference compound, often an acyclic analogue. libretexts.orglibretexts.org DFT studies on various substituted cyclopropanes have shown how different substituents can influence the geometry and, consequently, the strain energy of the ring. nih.govacs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethane |

| Cyclohexane |

Future Research Directions and Emerging Trends in Hexyl Cyclopropane Chemistry

Development of Novel Catalytic Systems for Stereocontrolled Synthesis

The precise control of stereochemistry in the synthesis of hexyl-cyclopropane derivatives is a paramount objective for chemists. Future research is intensely focused on the development of novel catalytic systems that can provide high yields and exceptional levels of both diastereoselectivity and enantioselectivity. The cyclopropanation of 1-octene (B94956) is a key reaction for accessing this compound derivatives, and various catalytic approaches are being explored to enhance its stereochemical outcome.

Rhodium and copper complexes have long been mainstays in catalytic cyclopropanation. researchgate.netresearchgate.net However, ongoing research aims to design new ligands for these metals to improve their performance with aliphatic alkenes like 1-octene, which are often challenging substrates. nih.gov For instance, cobalt(II) complexes with specifically designed porphyrin ligands have shown promise in the asymmetric cyclopropanation of 1-octene, achieving high diastereoselectivity, although enantioselectivity remains a challenge to be addressed. nih.gov

A particularly exciting frontier is the use of biocatalysis. Engineered enzymes, such as variants of cytochrome P450, are emerging as powerful catalysts for the stereodivergent synthesis of this compound. researchgate.net These biocatalysts can be tuned to produce specific stereoisomers of ethyl 2-hexylcyclopropane-1-carboxylate from 1-octene and ethyl diazoacetate (EDA) with outstanding diastereo- and enantioselectivity. researchgate.net This approach offers a green and highly selective alternative to traditional metal-based catalysts.

The following table summarizes some of the catalytic systems investigated for the stereoselective cyclopropanation of 1-octene, a direct precursor to this compound derivatives.

| Catalyst System | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| [Os(TTP)]₂ | Ethyl 2-hexylcyclopropane-1-carboxylate | 66 | 4.8:1 | Not Reported |

| Cu(I)/Pc-L* | Ethyl 2-hexylcyclopropane-1-carboxylate | 73 | Not Reported | Not Reported |

| [Co(P1)] | tert-Butyl 2-hexyl-2-oxocyclopropane-1-carboxylate | Moderate | High | Moderate |

| Engineered Cytochrome P450 (P411-UA V87C) | Ethyl 2-hexylcyclopropane-1-carboxylate | Not Reported | <1:99 | >99 (for cis) |

| Engineered Cytochrome P450 (P411-UA V87F) | Ethyl 2-hexylcyclopropane-1-carboxylate | Not Reported | 89:11 | 96 (for trans) |

Exploration of Cascade Reactions and Multicomponent Cyclopropanation

Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single operation. rsc.org The exploration of cascade reactions involving this compound is a growing area of interest. These reactions leverage the reactivity of the cyclopropane (B1198618) ring, often in a ring-opening step, to trigger subsequent bond-forming events.

Future research will likely focus on designing new cascade sequences where a this compound derivative is either a key intermediate or the final product. For example, a multicomponent reaction could be devised where 1-octene, a diazo compound, and a third component react in a one-pot process to generate a highly substituted this compound scaffold. researchgate.netrsc.orgbeilstein-journals.org Such reactions are highly atom-economical and can significantly streamline synthetic routes.

One promising avenue is the development of cascade reactions that combine cyclopropanation with other transformations, such as C-H functionalization or cycloadditions. frontiersin.org For instance, a rhodium-catalyzed reaction could initiate the formation of a this compound ring, which then undergoes an intramolecular rearrangement or cycloaddition to build a polycyclic system. The hexyl group in these systems can serve to tune solubility and other physical properties of the final molecular scaffold.

Investigation of Unconventional Reactivity Modes of the Cyclopropane Ring in Complex Architectures

The reactivity of the cyclopropane ring is often dominated by strain-release reactions. However, in complex molecular architectures, the interplay of substituents can lead to unconventional reactivity modes. For this compound derivatives, particularly those bearing donor and acceptor groups (D-A cyclopropanes), the hexyl group can exert subtle electronic and steric effects that influence the regioselectivity and stereoselectivity of ring-opening reactions. dokumen.pubwiley-vch.de

Future investigations will aim to uncover and harness these unconventional reactivity patterns. For example, research into the ring-opening of hexyl-substituted D-A cyclopropanes with various nucleophiles and electrophiles could reveal new pathways for the synthesis of functionalized acyclic compounds. thieme-connect.com The hexyl group, being a simple alkyl group, is generally considered electronically neutral, but its steric bulk can direct the approach of reagents, leading to selective bond cleavage and the formation of specific isomers.

Furthermore, radical-mediated ring-opening reactions of hexyl-cyclopropanes are an area ripe for exploration. beilstein-journals.orgnih.gov The generation of a radical on the cyclopropane ring or on the hexyl chain could initiate novel cyclization or fragmentation pathways, leading to the formation of unique molecular scaffolds. Computational studies will be instrumental in predicting and understanding these new reactivity modes. rsc.orgacs.org

Application of this compound as a Synthetic Building Block for Advanced Molecular Scaffolds (excluding any biological context)

The unique structural and conformational properties of the cyclopropane ring make it an attractive building block for the construction of advanced molecular scaffolds. organic-chemistry.org this compound derivatives, with their combination of a rigid three-membered ring and a flexible hexyl chain, offer interesting possibilities for the design of new materials and complex organic molecules.

Future research will focus on utilizing this compound as a linchpin in the synthesis of larger, more complex structures. For instance, di-functionalized hexyl-cyclopropanes could be used as monomers in polymerization reactions to create novel polymers with unique thermal and mechanical properties. The hexyl groups could impart solubility and processability to the resulting materials.

Moreover, the ring-opening of this compound derivatives can be strategically employed to introduce specific stereochemistry and functionality into acyclic chains, which can then be elaborated into complex molecular architectures. For example, the stereoselective ring-opening of a chiral this compound could provide access to a key fragment for the synthesis of a complex natural product analogue or a novel organic material. The development of new ring-opening methodologies, particularly those that are catalytic and stereoselective, will be crucial for advancing this area of research. rsc.org

Integration of Machine Learning and AI in Reaction Design and Prediction for this compound Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, and the chemistry of this compound is no exception. innovationnewsnetwork.comjoaiar.org Future research will increasingly leverage these computational tools to accelerate the discovery and optimization of reactions involving this compound.

One of the key areas where AI can make a significant impact is in the prediction of stereoselectivity. arxiv.org ML models can be trained on existing experimental data to predict the enantiomeric excess and diastereomeric ratio of cyclopropanation reactions for substrates like 1-octene with a given catalyst. researcher.life This predictive power can guide the choice of catalyst and reaction conditions to achieve the desired stereochemical outcome, reducing the need for extensive experimental screening.

AI is also being employed for catalyst design. joaiar.orgoaepublish.com By analyzing the structural features of known catalysts and their performance in cyclopropanation reactions, ML algorithms can suggest novel ligand structures that are predicted to have higher activity and selectivity. innovationnewsnetwork.com This in silico design process can significantly shorten the development cycle for new catalytic systems for the synthesis of this compound.

Q & A

Q. How do steric and electronic effects in this compound influence its reactivity in catalytic asymmetric synthesis?

- Methodological Answer: The hexyl substituent introduces steric bulk, affecting enantioselectivity in transition-metal-catalyzed reactions (e.g., hydrogenation). Computational modeling (DFT calculations) predicts transition-state geometries, while experimental validation uses chiral HPLC to measure enantiomeric excess (ee). Contrasting results between theory and experiment may indicate unaccounted solvent effects .

Q. What contradictory findings exist in the literature regarding this compound’s thermodynamic properties, and how can they be resolved?

- Methodological Answer: Discrepancies in reported ΔHf values (e.g., calorimetry vs. computational estimates) often stem from impurities or inconsistent reference standards. Systematic replication using purified samples and error analysis (e.g., Monte Carlo simulations) can reconcile data. Meta-analyses of published datasets should adhere to PRISMA guidelines to minimize bias .

Q. How can in silico methods (MD simulations, QSAR) predict this compound’s biological activity or environmental impact?

- Methodological Answer: Molecular dynamics (MD) simulations model ligand-receptor interactions, while QSAR correlates structural descriptors (e.g., logP, polar surface area) with toxicity endpoints. Validation requires in vitro assays (e.g., Ames test for mutagenicity) and environmental fate studies (OECD 307 guidelines). Divergences between predicted and observed data necessitate reevaluation of force-field parameters .

Q. What strategies address low reproducibility in this compound’s catalytic applications across different research groups?

- Methodological Answer: Reproducibility issues often arise from undocumented procedural variables (e.g., trace moisture in solvents). Implementing standardized protocols (e.g., Schlenk techniques for air-sensitive reactions) and open-access data repositories (e.g., Zenodo) enhances transparency. Interlaboratory studies with blind controls identify critical variables .

Data Analysis and Reporting

Q. How should researchers handle outlier data points in this compound’s kinetic studies?

- Methodological Answer: Outliers are assessed via Grubbs’ test or Dixon’s Q-test. If statistically significant, investigate experimental artifacts (e.g., incomplete mixing, temperature fluctuations). Reporting both raw and adjusted data with justification ensures transparency. Contradictory outliers may prompt mechanistic reevaluation (e.g., unanticipated intermediate formation) .

Q. What are the best practices for visualizing this compound’s structure-activity relationships in publications?

- Methodological Answer: Use ChemDraw for molecular schematics and OriginLab/Matplotlib for 3D scatter plots correlating substituent effects with activity. Tables should follow IUPAC nomenclature and include error margins (±SEM). For crystallography data, CIF files must be deposited in public databases (e.g., CCDC) .

Ethical and Methodological Compliance

Q. How to ensure ethical sourcing and citation of prior this compound research?